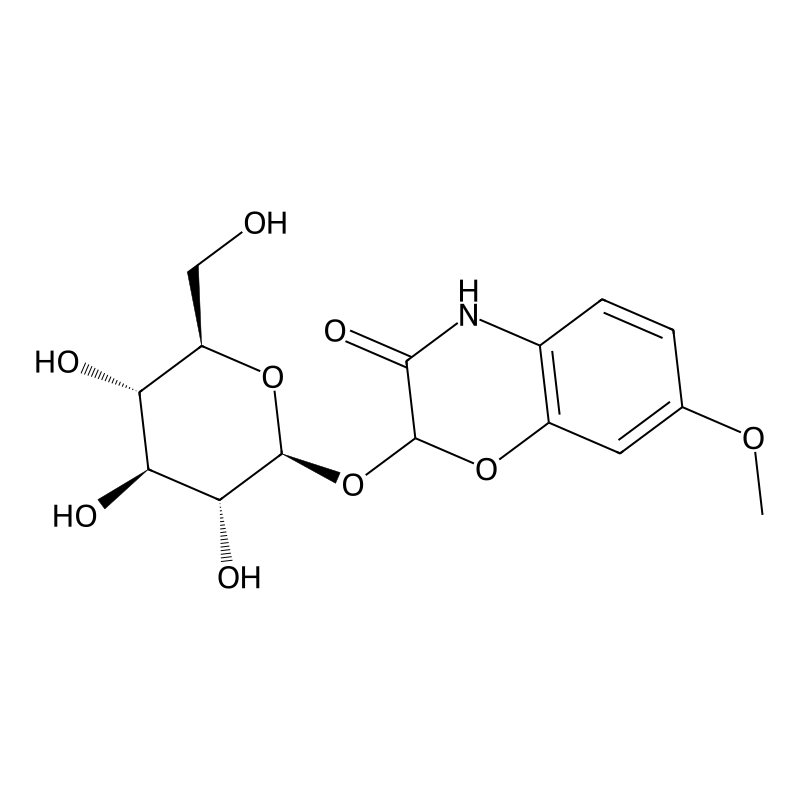

HMBOA D-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Benzoxazinoid Biosynthesis Pathway in Maize

The diagram below maps the core benzoxazinoid biosynthesis pathway in maize, based on current research. The precise branching point for HMBOA-Glc formation remains unidentified.

Core pathway leading to DIMBOA-Glc and derivatives; HMBOA-Glc formation requires further research. [1] [2]

The biosynthesis begins in the plastids and moves to the cytoplasm. The pathway starts with indole-3-glycerol phosphate from the shikimate pathway [1]. This core pathway produces DIMBOA-Glc and several downstream compounds, but the specific route to HMBOA-Glc is not yet defined [3].

Key Enzymes in Established BXD Biosynthesis

The table below summarizes the enzymes involved in the known steps of benzoxazinoid biosynthesis.

| Enzyme | Reaction Catalyzed | Localization | Key Characteristics |

|---|---|---|---|

| BX1 | Converts indole-3-glycerol phosphate to indole [1] | Plastid [1] | Also known as indole-3-glycerol phosphate lyase; forms the indole backbone [1]. |

| BX2-BX5 | Four P450 monooxygenases that consecutively oxidize indole to form DIBOA [1] | Plastid [1] | Perform stepwise oxidation, incorporating oxygen atoms [1]. |

| BX8, BX9 | UDP-glucosyltransferases that glucosylate DIBOA to form DIBOA-Glc [1] | Cytoplasm [1] | Stabilize the unstable, bioactive DIBOA aglucone [1]. |

| BX6 | 2-oxoglutarate-dependent dioxygenase that hydroxylates DIBOA-Glc [1] | Cytoplasm [1] | -- |

| BX7 | O-methyltransferase that methylates the product of BX6 to form DIMBOA-Glc [1] | Cytoplasm [1] | Also catalyzes the methylation of TRIMBOA-Glc to form DIM2BOA-Glc [2]. |

| BX10, BX11, BX12 | O-methyltransferases that convert DIMBOA-Glc to HDMBOA-Glc [1] | Cytoplasm [1] | Formerly designated BX10a, b, c, or BX14; a group of homologous enzymes [1]. |

| BX13 | 2-oxoglutarate-dependent dioxygenase that converts DIMBOA-Glc to TRIMBOA-Glc [2] | -- | The reaction involves a hydroxylation and a likely ortho-rearrangement of a methoxy group [2]. |

| BX14 | O-methyltransferase that converts DIM2BOA-Glc to HDM2BOA-Glc [2] | -- | -- |

Experimental Protocol for BXD Research

For researchers aiming to study the regulation of benzoxazinoids or to identify unknown steps in the pathway, the following method provides a powerful and rapid screening tool.

High-throughput workflow for screening BXD regulatory genes using maize protoplasts and HPLC-MS. [1]

This protocol allows for functional gene analysis within two days, bypassing the need for stable transformation [1]. Key steps include:

- Protoplast Isolation: Protoplasts are isolated from the second, well-expanded leaves of 10–12 cm etiolated maize seedlings (inbred line B73) [1].

- Transfection: Protoplasts are transfected with plasmid DNA containing the candidate gene for overexpression or with an artificial microRNA (amiRNA) construct for gene silencing, using PEG-mediated transfection [1].

- HPLC-MS Analysis: A highly sensitive and rapid HPLC-MS method with a 10-minute run time is used to detect and quantify changes in the benzoxazinoid profile after transfection [1].

Biological Significance of BXDs

While the specific role of HMBOA-Glc is unclear, benzoxazinoids are crucial for maize defense and microbiome assembly.

- Plant Defense and Microbiome Assembly: BXDs provide defense against insects and pathogens [3] [4]. They also play a gatekeeper role in shaping the host-associated microbiome, affecting the community structure of both bacteria and fungi in the roots, shoots, and rhizosphere [4]. Studies using BX-deficient mutants show that these metabolites can suppress certain microbial taxa, including plant pathogens [4].

- Specific Activity of 8-O-Methylated BXDs: Research on other BXDs in the same class provides clues. For example, DIM2BOA-Glc and HDM2BOA-Glc have been found to provide specific protection against phloem-feeding insects like aphids, without significantly affecting the growth of chewing herbivores [2].

References

- 1. An efficient system composed of maize protoplast transfection and... [plantmethods.biomedcentral.com]

- 2. of 8-O-Methylated Benzoxazinoid Defense Compounds... Biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 3. Volatile Biosynthesis [ice.mpg.de]

- 4. synthesized benzoxazinoids affect the host associated microbiome Maize [microbiomejournal.biomedcentral.com]

Chemical Profile and Role in Plant Defense

HMBOA D-glucoside belongs to a class of compounds known as benzoxazinoids or hydroxamic acids, which are defense-related secondary metabolites found in grasses like maize, wheat, and rye [1] [2].

- Function: These compounds act as key defense chemicals against pests and insects [2]. In maize, HMBOA (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one) and its glucosides contribute to this protective system [1].

- Relationship to Other Compounds: HMBOA is a direct precursor to DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), one of the most abundant and well-studied benzoxazinones in maize [1]. The table below summarizes related compounds for context.

| Compound | Type | Role / Note |

|---|---|---|

| HMBOA | Aglucone (core molecule) | A benzoxazinone, precursor to DIMBOA [1]. |

| DIMBOA | Aglucone (core molecule) | An abundant and major benzoxazinone [1]. |

| DIMBOA-glc | Glucoside | The glucosylated form of DIMBOA [2]. Stored in the vacuole [1]. |

| DIM2BOA-glc | Glucoside | An 8-methoxylated derivative of DIMBOA-glc [2]. |

| MBOA | Benzoxazolinone | A major benzoxazolinone, detoxification product of benzoxazinones [1]. |

Analytical Techniques for Glucoside Separation

A key technical challenge in studying these compounds is their separation and quantification. Recent research indicates that biphenyl HPLC columns are effective for resolving closely related benzoxazinoid glucosides.

- Separation Challenge: DIMBOA-glc and its derivative DIM2BOA-glc are often reported as co-eluting compounds in analytical methods and are quantified relative to each other using mass spectrometry [2].

- Proposed Solution: The use of biphenyl stationary phases in HPLC has been shown to provide good separation of these glucosides at both analytical and semi-preparative scales, enabling more accurate isolation and absolute quantitation [2].

The workflow below illustrates the analytical process for separating and quantifying these compounds.

Biosynthesis and Detoxification Pathways

In plants, benzoxazinoids are stored as non-active glucosides in the vacuole. Upon tissue damage, they are hydrolyzed into active aglucones by specific β-glucosidases [1]. Maize has also developed sophisticated detoxification pathways to protect itself from its own phytotoxins or those from other plants.

- Key Enzymes: The glucosylation steps in benzoxazinone biosynthesis are catalyzed by glucosyltransferases BX8 and BX9 [1].

- Detoxification Route: When exposed to the benzoxazolinone BOA, maize roots can detoxify it via a glucoside carbamate pathway [1]. Research suggests this involves:

- BOA radical formation in the extraplastic space, potentially mediated by peroxidases requiring H₂O₂ and Fe²⁺ ions [1].

- N-glucosylation of the radical, possibly by the glucosyltransferase BX9, which has been detected in the extraplastic space [1].

- Subsequent rearrangement of the unstable BOA-N-glucoside to form stable glucoside carbamate, which is further modified by malonylation [1].

The diagram below outlines this complex, compartment-spanning detoxification pathway.

Potential Bioactivity and Research Gaps

Benzoxazinoid glucosides are of interest beyond plant physiology due to their potential health effects.

- Bioavailability in Humans: Studies have shown that benzoxazinoids from wholegrain cereals like wheat and rye are absorbed by humans [2].

- Therapeutic Potential: Some research suggests these compounds possess health-protecting properties, warranting further investigation for therapeutic applications [2]. However, the specific bioactivity of this compound itself remains a subject for future research.

References

Technical Whitepaper: The Role of HMBOA D-glucoside in Plant Defense Mechanisms

Executive Summary

HMBOA D-glucoside represents a significant benzoxazinoid compound within the sophisticated chemical defense arsenal of cereal crops, particularly maize and related grasses. This comprehensive review examines the chemical properties, biosynthetic pathways, ecological functions, and molecular mechanisms of this compound in plant protection. As a storage form of the more biologically active aglucone, this compound functions within a two-component defense system that is spatially separated within plant tissues and rapidly activated upon herbivore attack or pathogen challenge. The compound demonstrates broad-spectrum bioactivity against insects, nematodes, and microbial pathogens through multiple modes of action, including direct toxicity, antifeedant properties, and potential signaling functions. Recent advances in metabolomic technologies have enhanced our understanding of this compound's role in plant-insect interactions and its potential applications in sustainable agriculture and pharmaceutical development. This whitepaper provides researchers with detailed experimental protocols, structural analyses, and mechanistic insights to support further investigation into this versatile plant defense metabolite.

Introduction to Benzoxazinoids in Plant Defense

Chemical Defense Systems in Plants

Plants have evolved sophisticated multi-layered immune systems comprising both constitutive and inducible defenses to protect against biotic stressors. Secondary metabolites play a crucial role in these defense mechanisms, with benzoxazinoids (BXDs) representing a particularly important class of defense chemicals in grasses. These indole-derived compounds are characterized by a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton and their derivatives, displaying a wide spectrum of antifeedant, insecticidal, antimicrobial, and allelopathic activities [1]. BXDs are strategically distributed throughout plant tissues and function as part of a sophisticated chemical defense system that can be rapidly activated upon tissue damage. The compartmentalization of stable glucosylated forms and their activating enzymes represents an efficient two-component defense strategy that minimizes autotoxicity while maximizing defensive potential upon herbivory or pathogen attack [1].

Distribution Across Plant Species

BXDs are widely distributed in grasses (Poaceae), including economically important cereal crops such as maize, wheat, and rye, though they are notably absent in rice, oat, sorghum, and cultivated barley [1]. These compounds have also been identified in select dicot species within the Acanthaceae, Ranunculaceae, Plantaginaceae, and Lamiaceae families [1]. The occurrence of specific BXDs varies between plant species and cultivars, with differences in composition and concentration influencing their effectiveness against various pests and pathogens. The phylogenetic distribution of BXDs suggests an evolutionary history involving gene duplication and functional diversification, making them a fascinating subject for studying the evolution of plant chemical defenses [1].

Chemical Profile of this compound

Structure and Properties

This compound (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside) is a glucosylated benzoxazinoid that serves as a stable storage form within the plant's defensive repertoire. The compound consists of a benzoxazinone aglycone conjugated with a D-glucose molecule at the 2-hydroxy position, rendering it less reactive than its corresponding aglucone. The methoxy group at the 7-position distinguishes HMBOA from other benzoxazinoids and influences its biological activity and chemical reactivity. In maize, this compound has been detected in leaf vacuoles and waxes on the surface of maize whorls, where it appears to remain stable in the waxy layer [1]. The structural characteristics of this compound contribute to its relative stability while allowing rapid conversion to the more biologically active aglucone upon tissue damage.

Biosynthetic Pathway

The biosynthesis of this compound follows the general benzoxazinoid pathway, which has been primarily characterized in maize. The pathway begins with the conversion of indole-3-glycerol phosphate to indole by BX1 in the chloroplasts. Subsequent steps involve four cytochrome P450-dependent monooxygenases (BX2-BX5) that sequentially introduce oxygen atoms to form DIBOA aglucone. This intermediate is then glucosylated by UDP-glucosyltransferases (BX8 and BX9) to produce DIBOA-Glc, which serves as a branch point in the pathway. HMBOA-Glc is formed from DIMBOA-Glc via an O-methylation reaction catalyzed by a group of three homologous O-methyltransferases (BX10, BX11, and BX12) [1]. The stable glucosylated forms are subsequently transported and stored in the vacuole, spatially separated from the β-glucosidases that activate them upon tissue damage.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Location | Note |

|---|---|---|---|

| BX1 | Converts indole-3-glycerol phosphate to indole | Chloroplasts | Homolog of α-subunit of tryptophan synthase |

| BX2-BX5 | Cytochrome P450-dependent monooxygenases | Endoplasmic reticulum | Introduce four oxygen atoms to form DIBOA |

| BX8/BX9 | UDP-glucosyltransferases | Cytoplasm | Glucosylate DIBOA aglucone to DIBOA-Glc |

| BX10-BX12 | O-methyltransferases | Cytoplasm | Convert DIMBOA-Glc to HDMBOA-Glc |

The diagram below illustrates the biosynthetic pathway and compartmentalization of this compound:

Biosynthesis and Activation Mechanisms

Spatial Organization of Biosynthesis

The biosynthesis of this compound involves a carefully orchestrated subcellular compartmentalization that prevents autotoxicity while allowing rapid activation upon demand. The initial steps occur in the chloroplasts and endoplasmic reticulum, where the core benzoxazinoid skeleton is assembled. The resulting aglucone intermediates are subsequently glucosylated in the cytoplasm by UDP-glucosyltransferases, producing the stable glucoside forms [1]. These glucosylated derivatives are then transported and stored in the vacuole, where they accumulate without harming the plant cell. This spatial separation is crucial for the plant's defense strategy, as it allows for the storage of large quantities of potentially toxic compounds in an inert form that can be rapidly mobilized when needed.

Two-Component Activation System

The activation of this compound follows a two-component system that is characteristic of many plant defense compounds. When plant tissues are damaged by herbivores or pathogens, the cellular compartmentalization breaks down, allowing the stable glucosides to come into contact with β-glucosidases that are localized in plastids, cytoplasm, and cell walls [1]. These enzymes catalyze the hydrolysis of the glucose moiety, releasing the biologically active aglucone. In the case of this compound, this reaction yields HMBOA aglucone, which can further degrade to MBOA (6-methoxy-benzoxazolin-2-one) and other derivatives. The activation process is remarkably efficient, converting the inert storage form into bioactive compounds within minutes of tissue damage, providing a rapid response to herbivore attack or pathogen challenge.

Table 2: Components of the this compound Activation System

| Component | Location | Function | Note |

|---|---|---|---|

| This compound | Vacuole | Stable storage form | Accumulates without autotoxicity |

| β-glucosidases | Plastids, cytoplasm, cell walls | Activation enzyme | Spatially separated from substrate |

| HMBOA aglucone | Released upon damage | Bioactive form | Direct defense compound |

| MBOA | Degradation product | Stable defensive compound | Further degradation product |

Defense Mechanisms and Biological Activities

Direct Antibiotic Effects

This compound and its activated forms exhibit broad-spectrum bioactivity against various plant pests and pathogens. The compound demonstrates significant nematistatic and nematicidal activities against plant-parasitic nematodes, either causing reversible paralysis or irreversible death depending on concentration and exposure duration [2]. Against insect herbivores, HMBOA derivatives function through multiple mechanisms including antifeedant effects, toxicity, and digestibility reduction. The effectiveness varies based on the feeding guild of the herbivore, with chewing insects, piercing-sucking insects, and root herbivores exhibiting different susceptibility profiles [1]. The antimicrobial activity of HMBOA derivatives provides additional protection against fungal and bacterial pathogens, making benzoxazinoids a comprehensive chemical defense system for the producing plants.

Defense Modulation and Signaling Functions

Beyond direct toxicity, this compound may participate in defense signaling and priming mechanisms. Plants treated with benzoxazinoids can exhibit enhanced readiness to activate defense responses upon subsequent challenge, a phenomenon known as priming. Additionally, benzoxazinoids exuded into the rhizosphere can influence the soil microbiome, potentially attracting beneficial microorganisms that contribute to plant defense [1]. For instance, benzoxazinoids in root exudates of maize have been shown to attract Pseudomonas putida to the rhizosphere, potentially enhancing plant growth and indirect defense [3]. These multifaceted functions highlight the ecological complexity of this compound in plant-environment interactions, extending beyond simple toxicity to include modulation of the plant's defensive state and its associated microbiome.

Research Methodologies and Analytical Techniques

Metabolomic Analysis Approaches

Advanced metabolomic technologies have revolutionized the study of this compound and related benzoxazinoids. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the primary analytical method, with both untargeted and widely-targeted metabolomic approaches being employed to profile these compounds in plant tissues [4]. The identification of this compound typically involves fragmentation pattern analysis, where characteristic neutral losses corresponding to CO₂ (44 Da), CH₂O₂ (46 Da), CO (28 Da), and 2CO (56 Da) help confirm the compound's identity [4]. For improved separation of benzoxazinoid glucosides, biphenyl HPLC columns have demonstrated superior performance compared to conventional C18 columns, allowing resolution of structurally similar compounds like DIMBOA-glc and DIM2BOA-glc [3]. This chromatographic advancement enables more accurate quantification and eliminates the need for relative quantification based solely on mass spectrometry.

Experimental Bioassays

Bioactivity assessment of this compound involves standardized laboratory bioassays that evaluate its effects on target organisms. For nematodes, the most common assay involves dissolving the compound of interest in water at biologically relevant concentrations and incubating nematodes in this solution for several hours or days [2]. The response is categorized as nematistatic (reversible paralysis) or nematicidal (irreversible paralysis or death) based on recovery tests after transferring nematodes to clean water. For insect bioassays, researchers employ feeding deterrence assays, growth inhibition studies, and metabolic stability assessments to determine the compound's efficacy and mode of action [1]. These bioassays are typically conducted with purified compounds or plant extracts containing known concentrations of this compound and related benzoxazinoids to establish dose-response relationships and determine ecological relevance.

The diagram below illustrates the experimental workflow for studying this compound:

Applications and Future Research Directions

Agricultural Applications

The understanding of this compound's role in plant defense opens promising avenues for sustainable agriculture. Breeding programs can leverage natural variation in benzoxazinoid content and composition to develop crop cultivars with enhanced inherent resistance to pests and diseases [2]. The genetic engineering of benzoxazinoid pathways into non-producing crops represents another potential application, though this requires careful consideration of ecological impacts and potential trade-offs with growth and yield. Additionally, cultural practices that optimize benzoxazinoid production, such as specific fertilization regimes or companion planting, could enhance crop resilience without external inputs. The application of benzoxazinoid-containing extracts as natural pesticides also shows promise for organic farming systems, providing effective pest control while minimizing environmental impact and resistance development compared to synthetic pesticides.

Pharmacological Potential

While traditionally studied for their roles in plant defense, benzoxazinoids like this compound have attracted interest for their potential health-protecting properties in humans [3]. Research has begun to explore the absorption and metabolic fate of bioactive dietary benzoxazinoids in humans, revealing their potential bioavailability and biological activity [3]. These compounds may contribute to the health benefits associated with whole-grain consumption, though much remains to be learned about their mechanisms of action in mammalian systems. Future research should focus on elucidating the molecular targets of benzoxazinoids in human physiology, assessing their therapeutic potential, and establishing safe intake levels. The dual significance of this compound in both plant ecology and human health makes it a compelling subject for interdisciplinary research spanning plant science, chemistry, and biomedical fields.

Conclusion

References

- 1. and herbivore counter- Plant : benzoxazinoids and... defense defense [link.springer.com]

- 2. Frontiers | A Phytochemical Perspective on Plant Against... Defense [frontiersin.org]

- 3. (PDF) Biphenyl Columns Provide Good Separation of the Glucosides ... [academia.edu]

- 4. Metabolomic Analysis Reveals the Diversity of Defense Metabolites in... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: HMBOA D-glucoside and Benzoxazinoid Family

Introduction to Benzoxazinoids

Benzoxazinoids (BXDs), sometimes referred to as hydroxamic acids or benzoxazinones, represent a class of indole-derived plant secondary metabolites characterized by a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton and their various derivatives [1]. These specialized defense compounds are predominantly found in members of the Poaceae family, including economically significant cereal crops such as maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale), though they also occur in select dicot families including Acanthaceae, Ranunculaceae, Plantaginaceae, and Lamiaceae [2] [1]. BXDs exist primarily as stable glucoside conjugates stored within vacuoles in intact plant tissues, with their bioactive aglucone forms released through enzymatic hydrolysis upon tissue damage, herbivore attack, or pathogen infection [1].

The benzoxazinoid pathway exemplifies an evolutionary innovation in plant chemical defense, originating through gene duplications and functional diversification of primary metabolic enzymes [3]. The taxonomic distribution of BXDs, particularly their concentration in grasses and scattered presence in distantly related dicot families, suggests both conserved biological importance and independent evolutionary origins. These compounds serve as broad-spectrum defensive agents against insects, pathogens, and competing plants, while also functioning as signaling molecules in plant-microbe interactions [1] [4]. Their structural diversity, arising from various chemical modifications of core skeletons, underpins their multifaceted biological activities and ecological significance in both natural and agricultural systems.

HMBOA D-glucoside: Chemical Specifics and Properties

Structural Characteristics and Nomenclature

This compound (2-O-β-D-glucopyranosyloxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) represents a key glucosylated benzoxazinoid in the BXD pathway. The compound consists of an HMBOA aglucone (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one) conjugated with a D-glucose molecule via a β-glycosidic linkage [5] [6]. The glucosylation occurs specifically at the 2-hydroxy group of the benzoxazinone ring system, rendering the molecule chemically stable for storage in plant vacuoles while enabling rapid activation upon tissue damage [1]. The systemic name for this compound reflects its structural features, though it is frequently referenced in literature under various abbreviations including HMBOA-Glc and HMBOA-glc [6].

The aglucone component HMBOA has a molecular formula of C~9~H~9~NO~4~ and a molecular weight of 195.17 g/mol, with the glucosylated form having a molecular weight of 357.32 g/mol [5]. The glucosidic bond in this compound is highly susceptible to specific β-glucosidase enzymes that are spatially separated from their substrates in intact plant cells, leading to rapid release of the biologically active aglucone following tissue disruption [1]. This two-component system—consisting of stable glucosides and activating enzymes—represents a common theme in plant chemical defense, paralleling other activated defense systems such as glucosinolates and cyanogenic glycosides [1].

Quantitative Occurrence in Plants

Table 1: Concentrations of this compound and related BXDs in various plant tissues

| Plant Species | Tissue | Compound | Concentration | Reference |

|---|---|---|---|---|

| Wheat (Triticum aestivum) | Shoot | HMBOA-Glc | Not quantified (detected) | [6] |

| Wheat (Triticum aestivum) | Root | HMBOA-Glc | Among most abundant BXs | [4] |

| Maize (Zea mays) | Leaf | HMBOA-Glc | Detected via MALDI-MS imaging | [1] |

| Commercial winter wheat | Roots/Rhizosphere | HMBOA-Glc | Among three most abundant BXs | [4] |

| Danish wheat varieties | Grain | HMBOA | 2.0-11 μmol/kg DW | [6] |

| Danish wheat varieties | Grain | DIMBOA | 3.7-9.4 μmol/kg DW | [6] |

This compound distribution varies significantly between plant species, tissues, developmental stages, and environmental conditions. In wheat, this compound is frequently detected as one of the most abundant benzoxazinoids in both root and shoot tissues, with its concentrations often exceeding those of DIMBOA-Glc in certain cultivars [6]. Metabolomic profiling of nine cereal crops revealed that benzoxazinoids are taxonomically restricted, being uniquely present in maize, wheat, and adlay (Coix lacryma-jobi), while absent in rice, barley, sorghum, common oat, foxtail millet, and broomcorn millet [7]. This restricted distribution highlights the specialized nature of BXD biosynthesis, which has evolved independently in specific lineages within the Poaceae family.

The concentration of this compound and related compounds fluctuates throughout plant development, typically exhibiting highest levels in young seedlings with a gradual decline as plants mature [1]. Environmental factors, including herbivore damage, pathogen challenge, nutrient availability, and abiotic stresses, significantly modulate BXD accumulation patterns. For instance, studies on commercial winter wheat genotypes demonstrated substantial variation in this compound abundance depending on genetic background, growth stage, location, and seasonal conditions [4], highlighting the complex regulation of this defense pathway.

Biosynthesis and Metabolic Pathways

Benzoxazinoid Biosynthetic Pathway

The biosynthesis of benzoxazinoids involves a well-characterized enzymatic pathway primarily elucidated in maize, with orthologous pathways identified in other BXD-producing species [3] [1]. The pathway initiates in chloroplasts with the conversion of indole-3-glycerol phosphate to indole by BX1, a homolog of the α-subunit of tryptophan synthase (TSA) that arose through gene duplication [3] [1]. This represents the committed step in BXD biosynthesis, redirecting carbon from primary metabolism toward defense compound production. The resulting indole then undergoes a series of oxidative transformations catalyzed by four cytochrome P450 monooxygenases (BX2-BX5) in the endoplasmic reticulum, sequentially introducing oxygen atoms to form the intermediate 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) [3].

DIBOA is subsequently glucosylated by UDP-glucosyltransferases BX8 and BX9 to yield DIBOA-Glc, which serves as a branch point for further modifications [8] [1]. The conversion to this compound proceeds through the action of the 2-oxoglutarate-dependent dioxygenase BX6, which hydroxylates DIBOA-Glc, followed by O-methylation catalyzed by the O-methyltransferase BX7 to form DIMBOA-Glc [1]. This compound is derived from DIMBOA-Glc through additional modifications, including potential demethylation reactions or through the activity of specific methyltransferases [6]. Recent research has identified additional pathway branches, including the BX13-catalyzed conversion of DIMBOA-Glc to TRIMBOA-Glc, which can be further modified to produce compounds such as DIM~2~BOA-Glc [1] [9].

Diagram 1: Benzoxazinoid biosynthetic pathway highlighting this compound production and activation. The pathway begins with primary metabolic precursors, proceeds through enzymatic modifications in different cellular compartments, and culminates in vacuolar storage of glucosylated forms which are activated upon tissue damage.

Evolutionary Genetics and Pathway Regulation

The benzoxazinoid biosynthetic pathway exemplifies evolutionary innovation through gene duplication and functional diversification. Phylogenomic analyses reveal that the BXD pathway originated following several duplications of the TSA gene (α-subunit of tryptophan synthase) and a Bx2-like ancestral CYP71C gene, with recruitment of BX8 occurring before the radiation of Poaceae [3]. The four cytochrome P450 genes (Bx2-Bx5) form a genomic cluster on chromosome 4 in maize, representing a rare example of biosynthetic gene clustering in plants [3]. This cluster likely arose through successive gene duplications of an ancestral CYP71C gene, with the resulting paralogs undergoing functional divergence through positive selection at specific amino acid sites, leading to the specialized biochemical properties observed in contemporary enzymes [3].

The BXD pathway demonstrates complex regulatory control at multiple levels. Gene expression responds to developmental cues, with highest transcript levels typically observed in young tissues. Additionally, environmental stimuli including herbivory, pathogen attack, and jasmonate signaling can upregulate BXD biosynthetic genes [1]. Subcellular compartmentalization represents another regulatory layer, with enzymes distributed across chloroplasts (BX1), endoplasmic reticulum (BX2-BX5), and cytoplasm (BX8, BX9), while the final glucosylated products are stored in vacuoles [1]. This spatial separation prevents premature activation of the defense system while enabling rapid response to biotic challenges. The evolution of this sophisticated pathway highlights the dynamic nature of plant metabolic innovation, where duplication of primary metabolic genes and their neofunctionalization can give rise to entirely new defensive capabilities.

Biological Functions and Mechanisms of Action

Direct Defense Against Herbivores and Pathogens

BXDs provide broad-spectrum resistance against various herbivores and pathogens through multiple mechanisms of action. Against insect herbivores, BXDs function as toxins, feeding deterrents, and digestibility-reducing compounds [1]. The biological activity of this compound is primarily manifested through its aglucone form, released upon tissue damage by β-glucosidases that hydrolyze the glucose moiety [1]. The resulting HMBOA aglucone exhibits toxicity against a wide range of herbivores, including chewing insects (e.g., lepidopteran larvae), piercing-sucking insects (e.g., aphids), and root herbivores [1]. The specific effects vary with insect feeding guild, with lepidopteran larvae often experiencing growth inhibition and mortality, while aphids may be repelled or exhibit reduced fecundity.

The antimicrobial properties of BXDs contribute to resistance against fungal and bacterial pathogens. Research on Danish wheat varieties demonstrated a correlation between BXD concentrations and resistance to Fusarium Head Blight (FHB), a destructive disease caused by multiple Fusarium species and Microdochium nivale [6]. In these studies, the cultivars most susceptible to FHB ('Hanseat', 'Asketis', and 'Ritmo') showed distinct BXD profiles compared to resistant cultivars ('Petrus', 'Terra', and 'Hattrick'), with statistical analyses revealing correlations between FHB susceptibility and concentrations of DIMBOA-Glc, HMBOA-Glc, and related compounds [6]. The antimicrobial action likely involves disruption of microbial membranes, inhibition of essential enzymes, and interference with cellular processes, though the precise molecular targets vary across pathogen species.

Rhizosphere Interactions and Allelopathy

BXDs play significant roles in belowground ecological interactions, serving as allelochemicals, microbial attractants, and mediators of plant-plant communication. In wheat, this compound and other BXDs are exuded into the rhizosphere, where they undergo microbial transformation to aminophenoxazinones such as APO (2-aminophenoxazin-3-one) and AMPO (2-amino-7-methoxyphenoxazin-3-one) [4]. These transformation products exhibit phytotoxic properties that can suppress weed growth, with studies demonstrating ecologically relevant concentrations in the rhizosphere of commercial wheat genotypes [4]. The abundance of these microbial metabolites varies with cultivar, growth stage, and environmental conditions, being particularly elevated in young wheat seedlings early in the growing season [4].

Beyond their allelopathic functions, BXDs serve as chemical signals in plant-microbe interactions. Research has demonstrated that BXDs in root exudates of maize attract specific beneficial bacteria (Pseudomonas putida) to the rhizosphere [9], potentially enhancing plant growth and defense capabilities. This signaling function represents a fascinating aspect of BXD ecology, where plants actively shape their microbial environment through chemical communication. The dual role of BXDs as toxins and signals highlights the sophistication of plant chemical ecology, where identical compounds can serve multiple functions depending on context, concentration, and the biological receiver of the chemical message.

Table 2: Biological functions of this compound and related benzoxazinoids

| Biological Function | Mechanism of Action | Target Organisms | Outcome |

|---|---|---|---|

| Insect Resistance | Toxicity, feeding deterrence, reduced digestibility | Lepidopteran larvae, aphids, root insects | Reduced herbivory, impaired insect growth and development |

| Pathogen Resistance | Antimicrobial activity, cell membrane disruption | Fungi (Fusarium spp.), bacteria | Reduced disease severity and incidence |

| Allelopathy | Microbial transformation to phytotoxic phenoxazinones | Competing plant species | Weed suppression through growth inhibition |

| Microbial Signaling | Chemoattraction and rhizosphere modulation | Soil bacteria (Pseudomonas putida) | Altered rhizosphere microbiome composition |

| Induced Defense | Priming of defense responses in neighboring plants | Herbivores and pathogens | Enhanced resistance in receiver plants |

Analytical Methods and Experimental Protocols

Extraction and Separation Techniques

The analysis of this compound and related BXDs requires specialized extraction and separation protocols to accommodate their chemical properties and the complexity of plant matrices. An improved method of sample preparation and simultaneous HPLC separation developed for Aphelandra species allows the separation of multiple BXDs, including DIBOA, DIMBOA, HBOA, HMBOA, their corresponding glucosides, and the benzoxazolinones BOA and MBOA [2]. Efficient extraction typically employs aqueous methanol or ethanol (70-80%), often with inclusion of weak acids to facilitate compound stability and extraction efficiency. The extraction process must be optimized to minimize enzymatic degradation, particularly the action of endogenous β-glucosidases that could convert glucosylated BXDs to their aglucone forms during processing [2].

Chromatographic separation of BXDs presents challenges due to the structural similarity of different analogues. Traditional reversed-phase C18 columns often provide insufficient resolution for certain BXD pairs, particularly DIMBOA-glc and DIM~2~BOA-glc [9]. The implementation of biphenyl HPLC columns has demonstrated superior separation capabilities, allowing baseline resolution of these structurally similar glucosides at both analytical and semi-preparative scales [9]. This advancement enables absolute quantitation of individual BXDs without reliance on relative quantification approaches. Mobile phases typically consist of acidified water (often with 0.1% formic acid) and acetonitrile or methanol gradients, with elution monitored by ultraviolet (UV) detection at wavelengths around 260-280 nm or mass spectrometric detection [2] [9].

Detection and Quantification Methods

Table 3: Analytical methods for this compound detection and quantification

| Analytical Method | Sample Preparation | Separation | Detection | Key Applications |

|---|---|---|---|---|

| LC-MS (Untargeted) | Methanol/water extraction, centrifugation | C18 or biphenyl column, gradient elution | High-resolution mass spectrometry | Metabolic profiling, novel BXD identification [7] |

| LC-MS (Widely-targeted) | Construction of MS² spectral tag library | Optimized based on untargeted data | Multiple reaction monitoring (MRM) | Precise quantification across species [7] |

| HPLC-UV | Methanol extraction, filtration | Biphenyl column | UV detection at 260-280 nm | Absolute quantitation of BXD glucosides [9] |

| MALDI-MS | Fresh tissue sections, matrix application | None (direct tissue analysis) | Mass spectrometry imaging | Spatial distribution in plant tissues [1] |

Mass spectrometry has become the cornerstone technique for BXD analysis due to its sensitivity and specificity. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) enables both identification and quantification of this compound in complex plant extracts [7]. Fragmentation patterns provide structural information, with characteristic neutral losses aiding compound identification. For HMBOA-related compounds, typical fragmentation includes losses of CO~2~ (44 Da), CH~2~O~2~ (46 Da), and CO (28 Da) from aglucone moieties [7]. In one study, HMBOA-acetyl-hexose was identified through its characteristic precursor ion [M − H]− at m/z 398.1102 and fragment ions including Y~0~− at m/z 194.046, Z~0~− at m/z 166.0504, and Z~1~− at m/z 138.0557, with a main neutral loss of 204 Da corresponding to acetyl-hexose [7].

Metabolomic approaches have been successfully applied to profile BXDs across multiple cereal species. A recent study employed both untargeted and widely-targeted metabolomics to analyze the leaf metabolome of nine cereal crops, detecting 9869 features with 1131 annotated metabolites encompassing 18 classes [7]. For BXDs, eight different compounds were identified, specifically in maize, wheat, and adlay, but absent in other cereals [7]. The widely-targeted approach, developed by constructing an MS² spectral tag library from untargeted data, provided improved sensitivity and quantitative accuracy compared to purely untargeted methods [7]. These advanced metabolomic techniques enable comprehensive BXD profiling, revealing both core metabolites and specialized derivatives across different plant genotypes and environmental conditions.

Diagram 2: Experimental workflow for this compound analysis, covering sample preparation, separation options, detection methods, and data processing. The pathway highlights key decision points in method selection based on research objectives.

Research Applications and Future Perspectives

Agricultural and Pharmaceutical Applications

The unique properties of this compound and related BXDs offer promising applications in sustainable agriculture and human health. In agriculture, BXDs present opportunities for developing naturally pest-resistant crop varieties through conventional breeding or biotechnological approaches. The correlation between BXD concentrations and disease resistance, particularly against Fusarium Head Blight in wheat [6], suggests potential for marker-assisted selection programs to enhance crop resilience. Furthermore, the allelopathic properties of BXDs and their microbial transformation products support their utilization in weed management strategies, potentially reducing reliance on synthetic herbicides [4]. The exudation of BXDs into the rhizosphere and their transformation to aminophenoxazinones with phytotoxic activity represents a promising avenue for developing cover crops with natural weed-suppressing capabilities.

In the pharmaceutical and functional food sectors, BXDs exhibit intriguing bioactive properties with potential health applications. Research has begun exploring the absorption and metabolic fate of dietary BXDs in humans [9], revealing their bioavailability and potential bioactivities. While detailed pharmacological mechanisms remain under investigation, the structural features of BXDs suggest potential for diverse biological activities. The presence of BXDs in common cereal cultivars and cereal-based food products [9] [6] supports their consideration as dietary bioactive compounds with potential health-modulating effects. Future research should elucidate specific molecular targets and health outcomes associated with BXD consumption, potentially leading to functional foods optimized for specific health benefits.

Current Research Gaps and Future Directions

Despite significant advances in understanding this compound and BXD biology, several knowledge gaps remain. The precise molecular mechanisms underlying BXD perception by insects and microbes, as well as their molecular targets within these organisms, require further elucidation. Similarly, the transport mechanisms responsible for BXD allocation within plant tissues and their exudation into the rhizosphere remain incompletely characterized [1] [4]. The ecological consequences of BXD-mediated plant-plant communication, particularly in natural ecosystems, represent another area requiring deeper investigation.

Future research directions should leverage emerging technologies to address these gaps. Genetic manipulation techniques such as CRISPR-Cas9 could enable precise modification of BXD biosynthetic genes, facilitating functional studies and potential crop improvement. Advanced imaging mass spectrometry promises enhanced spatial resolution of BXD distribution within tissues and cells [1]. Multi-omics integration combining metabolomics with transcriptomics and proteomics could reveal regulatory networks controlling BXD biosynthesis and function. Furthermore, long-term ecological studies examining how BXD profiles influence agricultural ecosystem stability and resilience would provide valuable insights for sustainable crop management. As analytical methods continue to advance, particularly with improvements in sensitivity and spatial resolution, our understanding of this fascinating class of plant specialized metabolites will undoubtedly deepen, revealing new applications in agriculture, medicine, and beyond.

Conclusion

References

- 1. Plant defense and herbivore counter-defense: benzoxazinoids and... [link.springer.com]

- 2. -cyclic hydroxamic acids, lactams and their... Benzoxazinoids [pubmed.ncbi.nlm.nih.gov]

- 3. Phylogenomics of the benzoxazinoid biosynthetic pathway of... [bmcecolevol.biomedcentral.com]

- 4. Metabolic profiling of benzoxazinoids in the roots and rhizosphere of... [researchoutput.csu.edu.au]

- 5. Exposome-Explorer - HMBOA (Compound) [exposome-explorer.iarc.fr]

- 6. concentrations show correlation with Fusarium Head... Benzoxazinoid [orbit.dtu.dk]

- 7. Metabolomic Analysis Reveals the Diversity of Defense Metabolites in... [pmc.ncbi.nlm.nih.gov]

- 8. Benzoxazolinone detoxification by N-Glucosylation: The... [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Biphenyl Columns Provide Good Separation of the Glucosides ... [academia.edu]

HMBOA-Glc in Plant-Herbivore Interactions: Ecological Functions, Mechanisms, and Methodologies

Introduction to Benzoxazinoids and HMBOA-Glc

Benzoxazinoids are a class of indole-derived plant secondary metabolites that play a crucial role in chemical defense against herbivores and pathogens. These compounds are characterized by a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton and are primarily found in grasses, including important cereal crops such as maize, wheat, and rye, as well as select dicot species [1]. Among these compounds, 2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) has emerged as a key defensive metabolite with significant ecological implications in plant-herbivore interactions. The ecological importance of HMBOA-Glc extends beyond direct toxicity to include roles in induced defense responses, plant-soil feedbacks, and multitrophic interactions [2].

HMBOA-Glc functions within a sophisticated two-component defense system where stable glucosides are stored separately from activating enzymes. In intact plant tissues, HMBOA-Glc is compartmentalized in vacuoles, while β-glucosidases are located in plastids, cytoplasm, or cell walls. Upon tissue damage caused by herbivore feeding, this spatial separation breaks down, allowing the conversion of HMBOA-Glc to its more toxic aglucone form, HDMBOA [1]. This activation mechanism represents an effective chemical defense strategy that minimizes self-toxicity while providing rapid protection against herbivory. Recent research has illuminated the complex roles of HMBOA-Glc in both direct and indirect defense responses, establishing it as a crucial component in plant protection with potential applications in sustainable agriculture [2].

Chemical Identity and Biosynthesis

Chemical Structure and Properties

HMBOA-Glc (2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside) belongs to the benzoxazinoid class of plant secondary metabolites. The compound has a molecular formula of C~9~H~9~NO~4~ and a molecular weight of 195.1721 g/mol [3]. Its chemical structure consists of a benzene ring fused to an oxazine ring bearing a ketone group, with methoxy substitution at the 7-position and glucosylation at the 2-hydroxy group. The glucoside moiety significantly increases the compound's stability and water solubility, facilitating storage in vacuolar compartments without causing autotoxicity [1]. The IUPAC name for HMBOA-Glc is 2-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one, and it can be identified by several database identifiers: PubChem CID 152213, FooDB FDB017266, and HMDB ID HMDB0038055 [3].

Biosynthetic Pathway

The biosynthesis of HMBOA-Glc occurs through a well-characterized pathway in maize, with likely similar pathways in other benzoxazinoid-producing plants:

- Indole formation: The pathway begins with the conversion of indole-3-glycerol phosphate to indole by BX1, a homolog of the α-subunit of tryptophan synthase [1].

- Oxidation steps: Free indole undergoes four successive oxidations catalyzed by cytochrome P450-dependent monooxygenases (BX2-BX5) to form DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) [1].

- Glucosylation: DIBOA is rendered less reactive through glucosylation by UDP-glucosyltransferases BX8 and BX9, forming DIBOA-Glc [1].

- Modification to DIMBOA-Glc: DIBOA-Glc is hydroxylated by the 2-oxoglutarate-dependent dioxygenase BX6 and methylated by O-methyltransferase BX7 to form DIMBOA-Glc [1].

- Conversion to HMBOA-Glc: DIMBOA-Glc is converted to HMBOA-Glc through O-methylation reactions catalyzed by O-methyltransferases BX10, BX11, and BX12 [1].

Table 1: Key Enzymes in HMBOA-Glc Biosynthesis

| Enzyme | Function | Reaction Catalyzed |

|---|---|---|

| BX1 | Indole formation | Converts indole-3-glycerol phosphate to indole |

| BX2-BX5 | Oxidation | Four successive oxidations to form DIBOA |

| BX8/BX9 | Glucosylation | UDP-glucosyltransferases that glucosylate DIBOA |

| BX6 | Hydroxylation | 2-oxoglutarate-dependent dioxygenase converting DIBOA-Glc |

| BX7 | O-methylation | Converts intermediate to DIMBOA-Glc |

| BX10-BX12 | O-methylation | Convert DIMBOA-Glc to HMBOA-Glc |

The biosynthesis of HMBOA-Glc is not static but can be dynamically regulated in response to various environmental stimuli. Research has demonstrated that HMBOA-Glc accumulation can be induced in maize leaves by treatment with CuCl~2~, chitopentaose, penta-N-acetylchitopentaose, or jasmonic acid (JA) [4]. This induced accumulation is accompanied by a corresponding decrease in DIMBOA-Glc levels, suggesting a conversion pathway from constitutive DIMBOA-Glc to HMBOA-Glc through methylation at the 4-position [4]. The observation that endogenous JA and its leucine conjugate increase transiently prior to HMBOA-Glc accumulation following CuCl~2~ and chitopentaose treatment indicates that JA signaling plays a crucial role in regulating HMBOA-Glc biosynthesis as part of the plant's induced defense response [4].

HMBOA-Glc Biosynthesis Pathway: This diagram illustrates the enzymatic pathway from indole-3-glycerol phosphate to HMBOA-Glc, highlighting key biosynthetic enzymes.

Distribution in Plant Tissues and Soils

Within-Plant Distribution

The distribution of HMBOA-Glc within plants is tissue-specific and developmentally regulated, which has significant implications for plant-herbivore interactions based on feeding guilds. According to research, HMBOA-Glc is predominantly found in leaf tissues, roots, and, importantly, in the apoplastic space of maize leaves [1]. Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging of maize leaf cross-sections has revealed that DIMBOA-Glc and HMBOA-Glc are localized primarily in cell vacuoles, supporting the compartmentalization model of benzoxazinoid storage [1]. This subcellular localization is crucial for preventing autotoxicity while allowing rapid activation upon tissue damage.

Interestingly, significant amounts of HMBOA-Glc and related benzoxazinoid aglucones have been detected in leaf surface waxes and the apoplast, suggesting multiple storage strategies and potential constitutive defense positions [1]. In root tissues, HMBOA-Glc and its aglucones are actively exuded into the rhizosphere, where they influence soil microbial communities and exert allelopathic effects on neighboring plants [1] [2]. The distribution patterns directly influence the exposure of different herbivore feeding guilds to these defensive compounds, with chewing insects encountering the highest concentrations, while phloem-feeding insects may avoid direct contact with compartmentalized benzoxazinoids.

Soil Persistence and Feedback Effects

HMBOA-Glc is released into the soil system through root exudation and plant residue decomposition, where it can persist and influence subsequent plant generations through plant-soil feedbacks. Field experiments have demonstrated that HMBOA-Glc is the most abundant benzoxazinoid detected in soils conditioned by wild-type maize plants, followed by HMBOA, DIMBOA, and DIMBOA-Glc [2]. The breakdown products MBOA and AMPO are also detected in benzoxazinoid-conditioned soils, indicating active degradation processes.

Table 2: Benzoxazinoid Concentrations in Field Soils After Maize Cultivation

| Compound | Relative Abundance in WT Soils | Persistence After Harvest | Detection in bx1 Mutant Soils |

|---|---|---|---|

| HDMBOA-Glc | Highest abundance | Trace levels after 6 weeks | Strongly reduced (>100x) |

| HMBOA | Moderate abundance | 3-800 fold reduction | Strongly reduced |

| DIMBOA | Moderate abundance | 3-800 fold reduction | Strongly reduced |

| DIMBOA-Glc | Moderate abundance | Trace levels after 6 weeks | Strongly reduced |

| MBOA | Breakdown product detected | Increased over time | Reduced |

| AMPO | Breakdown product detected | More than 2-fold increase | Reduced |

Remarkably, the chemical fingerprint of benzoxazinoid conditioning persists in soils for extended periods, with detectable levels of HMBOA-Glc and its degradation products still present 6 weeks after maize harvest, at the beginning of winter wheat cultivation [2]. Although concentrations are substantially reduced (3- to 800-fold less abundant than at the end of maize cultivation), these persistent levels continue to exert biological effects. The stable breakdown product AMPO actually increases more than twofold during this period, suggesting ongoing degradation processes [2]. This persistence creates a legacy effect that can influence the performance of subsequent crops in rotation systems, particularly wheat, which shows improved emergence, tillering, growth, and biomass in benzoxazinoid-conditioned soils [2].

Defense Mechanisms Against Herbivores

Direct Toxicity and Antifeedant Activities

HMBOA-Glc serves multiple defensive functions against herbivores, operating through several distinct mechanisms:

Direct Toxicity: Upon tissue damage, HMBOA-Glc is rapidly hydrolyzed by β-glucosidases to form the toxic aglucone HDMBOA, which exhibits broad-spectrum toxicity against insect herbivores. The activated form interferes with fundamental physiological processes in insects, including mitochondrial function, digestive enzyme activity, and cellular membrane integrity [1].

Antifeedant Properties: HMBOA-Glc and its degradation products deter herbivore feeding through chemosensory mechanisms. Insect herbivores equipped with specialized gustatory receptors can detect benzoxazinoids and avoid feeding on tissues with high concentrations, thereby reducing herbivory pressure [1].

Digestibility Reduction: Benzoxazinoids can form complexes with proteins and other nutritional compounds, reducing the digestibility of plant tissue and negatively impacting herbivore growth and development [1].

The effectiveness of these direct defense mechanisms varies considerably based on the feeding guild and taxonomic group of the herbivore. Chewing insects, which cause extensive tissue damage and thus activate the two-component benzoxazinoid system, are generally most affected by HMBOA-Glc defenses. In contrast, piercing-sucking insects that cause minimal tissue damage may avoid triggering the full activation of benzoxazinoid defenses [1].

Signaling and Induced Defense Roles

Beyond its direct anti-herbivore activities, HMBOA-Glc functions as a key regulator in plant defense signaling networks:

Jasmonic Acid Pathway Integration: HMBOA-Glc accumulation is intricately linked to jasmonic acid (JA) signaling. Research has demonstrated that endogenous JA and its leucine conjugate increase transiently prior to HMBOA-Glc accumulation following herbivore attack or elicitor treatment [4]. The JA pathway activates the biosynthetic enzymes responsible for converting DIMBOA-Glc to HMBOA-Glc, particularly the O-methyltransferases BX10-BX12 [1] [4].

Cross-Talk with Salicylic Acid Pathways: Evidence suggests that HMBOA-Glc may influence salicylic acid (SA)-mediated defense pathways, potentially contributing to the balance between JA and SA signaling that shapes the plant's overall defense strategy [5]. This cross-talk may be particularly important against herbivores that attempt to manipulate plant defense signaling.

Redox Homeostasis Modulation: Recent research indicates that benzoxazinoid-defensive pathways are connected to plant redox homeostasis. The MATI (Mite Attack Triggered Immunity) gene in Arabidopsis, which is involved in defense against spider mites, modulates redox status and affects benzoxazinoid-related defense mechanisms, suggesting a connection between HMBOA-Glc and oxidative stress responses [5].

The signaling function of HMBOA-Glc extends to priming effects, where previous herbivory or exposure to elicitors enhances the plant's ability to rapidly activate defenses upon subsequent attack. This priming phenomenon represents an ecological memory that improves defense efficiency while potentially reducing metabolic costs [4].

Experimental Protocols and Methodologies

Induction and Analysis of HMBOA-Glc

Protocol for Induced Accumulation of HMBOA-Glc in Maize Leaves [4]:

- Plant Material: Use 2-3 week old maize seedlings grown under controlled conditions.

- Induction Treatments:

- Chemical Elicitors: Prepare 10 mM CuCl~2~ solution in distilled water.

- Biological Elicitors: Dissolve chitopentaose or penta-N-acetylchitopentaose in water to 100 μM.

- Hormonal Treatment: Prepare 100 μM jasmonic acid solution in water with 0.01% ethanol.

- Control: Treat with distilled water only.

- Application Method: Spray treatment solutions evenly onto leaves until runoff, or use leaf infiltration method for more controlled application.

- Incubation Time: Harvest leaf tissue at 0, 6, 12, 24, 48, and 72 hours post-treatment for time-course studies.

- Inhibition Studies: Apply lipoxygenase inhibitor ibuprofen (50 μM) 1 hour prior to elicitor treatment to block JA biosynthesis.

Extraction and Quantification of HMBOA-Glc [4] [2]:

- Tissue Harvesting: Flash-freeze leaf tissue in liquid nitrogen and store at -80°C until extraction.

- Extraction Protocol:

- Grind 100 mg tissue to fine powder under liquid nitrogen.

- Extract with 1 mL 80% methanol containing internal standards.

- Sonicate for 15 minutes, then centrifuge at 14,000 × g for 10 minutes.

- Collect supernatant and repeat extraction twice.

- Combine supernatants and evaporate under nitrogen stream.

- Reconstitute in 100 μL 50% methanol for analysis.

- Analytical Methods:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 column with gradient elution (water-acetonitrile with 0.1% formic acid).

- Detection: Multiple reaction monitoring (MRM) with negative ion mode.

- Quantification: Compare peak areas with authentic standards using calibration curves.

HMBOA-Glc Induction and Analysis Workflow: Experimental protocol for inducing and quantifying HMBOA-Glc accumulation in plant tissues.

Herbivore Bioassays

Feeding Bioassays for HMBOA-Glc Efficacy Assessment [1] [5]:

- Insect Rearing: Maintain insect colonies under controlled conditions (25°C, 60% RH, 16:8 L:D photoperiod) on artificial diet or host plants.

- Experimental Design:

- Use wild-type plants and benzoxazinoid-deficient mutants (e.g., bx1 mutants) for comparison.

- Apply synthetic HMBOA-Glc to mutant plants at physiological concentrations (50-200 μg/g fresh weight).

- Include solvent-only controls.

- Performance Metrics:

- Survival Rate: Record mortality daily for 7-14 days.

- Growth Parameters: Measure larval weight gain every 48 hours.

- Feeding Preference: Conduct choice tests with leaf discs in Petri dishes.

- Reproduction: For adult insects, count egg production and viability.

- Statistical Analysis: Use ANOVA followed by post-hoc tests (Tukey's HSD) with at least 10 replicates per treatment.

Molecular Analyses of Defense Responses [5]:

- Gene Expression:

- Extract RNA from herbivore-damaged and undamaged tissues.

- Perform RT-qPCR for defense-related genes (LOX, AOS, OPR, PDF1.2, etc.).

- Use reference genes (ACTIN, UBQ) for normalization.

- Hormone Profiling:

- Extract JA, SA, and related compounds with ethyl acetate.

- Quantify using LC-MS/MS with deuterated internal standards.

- Enzyme Assays:

- Measure β-glucosidase activity spectrophotometrically using p-nitrophenyl-β-D-glucopyranoside as substrate.

- Assess antioxidant enzyme activities (SOD, CAT, POD) in response to HMBOA-Glc accumulation.

Soil Analysis and Plant-Soil Feedback Studies

Assessment of HMBOA-Glc in Soil Systems [2]:

- Soil Sampling: Collect rhizosphere soil from field-grown plants using standardized coring methods.

- Benzoxazinoid Extraction from Soil:

- Shake 5 g soil with 20 mL 80% methanol for 2 hours.

- Centrifuge at 10,000 × g for 10 minutes.

- Concentrate supernatant using solid-phase extraction (C18 cartridges).

- Analyze by LC-MS/MS as described for plant tissues.

- Microbial Community Analysis:

- Extract DNA from 0.5 g soil using commercial kits.

- Amplify 16S rRNA gene regions for bacteria and ITS for fungi.

- Sequence on Illumina platform and process using QIIME2 or similar pipeline.

- Field Experimental Design:

- Establish alternating strips of wild-type and bx1 mutant maize.

- In following season, plant wheat varieties across previous maize strips.

- Measure wheat performance parameters: emergence rate, tillering, biomass, yield.

Table 3: Key Measurements in Plant-Soil Feedback Experiments

| Parameter Category | Specific Measurements | Timing/Method |

|---|---|---|

| Soil Chemistry | Benzoxazinoid profiles, pH, macro/micronutrients | Pre-planting and during crop growth |

| Plant Growth | Emergence rate, tillering, height, biomass | Weekly measurements |

| Yield Parameters | Grain yield, thousand kernel weight, protein content | At harvest |

| Pest Pressure | Insect herbivore abundance, weed cover | Visual counts throughout season |

| Microbial Communities | 16S rRNA, ITS sequencing diversity analyses | At key growth stages |

Ecological and Agricultural Significance

Multitrophic Interactions

HMBOA-Glc influences ecological communities through multitrophic interactions that extend beyond direct plant-herbivore relationships. As a chemically active compound in the rhizosphere, HMBOA-Glc modifies soil microbial communities, selectively enriching for microorganisms that can utilize benzoxazinoids as carbon sources or that are tolerant of their antimicrobial properties [2]. These microbial changes subsequently affect plant health and defense status through complex feedback mechanisms. Additionally, HMBOA-Glc and its degradation products can influence the behavior and performance of natural enemies of herbivores, potentially enhancing indirect plant defense by attracting parasitoids or predators of herbivorous insects [1].

The compound also participates in plant-plant communication systems. When released into the soil through root exudation or residue decomposition, HMBOA-Glc can affect the growth and defense of neighboring plants, both conspecific and heterospecific [2]. These interactions can be either competitive (allelopathic) or facilitative, depending on the recipient plant species and environmental conditions. In agricultural contexts, the benzoxazinoid conditioning of soils by maize plants has been shown to improve the growth and yield of subsequent wheat crops, demonstrating a positive plant-soil feedback with significant implications for crop rotation schemes [2].

Agricultural Applications and Crop Protection

The practical applications of HMBOA-Glc in sustainable agriculture are substantial and supported by field experiments:

Crop Rotation Benefits: Field studies have demonstrated that wheat emergence, tillering, growth, and biomass increase in soils conditioned by benzoxazinoid-producing maize plants compared to soils conditioned by benzoxazinoid-deficient bx1 mutants [2]. Most significantly, wheat yield increased by over 4% without reduction in grain quality when grown in benzoxazinoid-conditioned soils [2]. This yield improvement was directly associated with enhanced germination and tillering, highlighting the agronomic importance of benzoxazinoid-mediated plant-soil feedbacks.

Herbivore Suppression: The presence of HMBOA-Glc in agricultural systems contributes to reduced pest pressure. Research has shown that insect herbivore abundance decreases in benzoxazinoid-conditioned soils, suggesting both direct toxic effects and possible induction of defense responses in subsequent crops [2]. This natural pest suppression potential could reduce reliance on synthetic insecticides.

Breeding and Biotechnology Applications: Understanding the genetic regulation of HMBOA-Glc biosynthesis creates opportunities for developing crop varieties with optimized benzoxazinoid profiles. either through conventional breeding or biotechnological approaches [1] [2]. The identification of key biosynthetic enzymes (BX10-BX12) responsible for HMBOA-Glc production provides specific targets for genetic modification strategies aimed at enhancing defensive capabilities without compromising other agronomic traits.

The strategic manipulation of benzoxazinoid pathways, including HMBOA-Glc production, represents a promising approach for developing more resilient cropping systems with reduced dependency on synthetic inputs. By optimizing root exudation chemistry through breeding or management practices, it may be possible to enhance crop yields and sustainability simultaneously [2].

Conclusion and Future Research Directions

HMBOA-Glc represents a crucial component in plant chemical defense systems, with significant roles in direct anti-herbivore activity, defense signaling, and ecological interactions across multiple trophic levels. Its function within the sophisticated two-component benzoxazinoid system allows plants to maintain potent chemical defenses in an inactive form until needed, providing an efficient and adaptive protection strategy against herbivores. The demonstrated ability of HMBOA-Glc to influence soil ecosystems and subsequent crop performance through plant-soil feedbacks highlights its importance in agricultural contexts, particularly in crop rotation systems where benzoxazinoid-producing crops are followed by benzoxazinoid-responsive species like wheat.

Future research should focus on several key areas:

- Molecular Mechanisms: Elucidate the precise modes of action of HMBOA-Glc and its degradation products on insect physiology and behavior.

- Agricultural Optimization: Develop strategies to maximize the benefits of benzoxazinoid-mediated plant-soil feedbacks in diverse cropping systems and environmental conditions.

- Ecological Dynamics: Investigate how HMBOA-Glc functions in complex field environments with multiple interacting species and abiotic factors.

- Breeding Applications: Identify natural variation in HMBOA-Glc production and regulation in crop germplasm to facilitate breeding for enhanced defense capabilities.

References

- 1. defense and Plant counter-defense: benzoxazinoids and... herbivore [link.springer.com]

- 2. Plant secondary metabolite-dependent plant-soil feedbacks can... [elifesciences.org]

- 3. Exposome-Explorer - HMBOA (Compound) [exposome-explorer.iarc.fr]

- 4. Induced accumulation of... [pubmed.ncbi.nlm.nih.gov]

- 5. MATI, a Novel Protein Involved in the Regulation of... [pmc.ncbi.nlm.nih.gov]

Mechanisms of Vacuolar Transport for Glucosides

Plant cells detoxify and store compounds through a multi-phase process. For many secondary metabolites and xenobiotics, this involves conjugation (e.g., to glucose or glutathione) followed by active transport into the vacuole [1]. The specific transport mechanism is determined by the chemical nature of the conjugate.

The table below summarizes the two primary transporter types involved in the vacuolar sequestration of conjugated compounds:

| Feature | H⁺-Antiporter (for certain glucosides) | ABC Transporter (for Glutathione Conjugates) |

|---|---|---|

| Primary Conjugate | Glucose (e.g., chlorsulfuron-glucoside) [1] | Glutathione (e.g., chlorimuron-ethyl-glutathione) [1] |

| Energy Source | H⁺-electrochemical gradient (ΔpH) [1] [2] | Direct hydrolysis of ATP [1] [2] |

| Key Characteristics | Approximates Michaelis-Menten kinetics; Insensitive to vanadate [1] | Can be incomplete inhibition by H⁺ gradient disruption; Abolished by vanadate [1] |

| Inhibitors | Agents that collapse H⁺ gradient (e.g., CCCP) [1] | Vanadate (phosphoryl transition-state analog) [1] |

Research indicates that the ligand (glucose or glutathione) to which the parent compound is attached primarily determines which transporter is used. Glucosylated compounds often enter the vacuole via H⁺-antiport, while glutathione conjugates are handled by ABC transporters [1] [2]. Since HMBOA glucoside is, by definition, conjugated to glucose, it is highly likely to be sequestered via the H⁺-antiport mechanism.

Experimental Evidence & Workflow

The key findings on glucoside transport are largely derived from studies using vacuolar membrane vesicles (tonoplast) isolated from plant storage organs like red beet (Beta vulgaris) root [1]. The following diagram outlines the core experimental workflow for studying these transport mechanisms:

A critical step in elucidating the transport mechanism involves the use of specific inhibitors during the uptake assay [1]:

- For H⁺-Antiport: Uptake is strongly inhibited by agents that collapse the transmembrane H⁺ gradient (e.g., carbonyl cyanide m-chlorophenyl hydrazone, CCCP) but is insensitive to vanadate.

- For ABC Transporters: Uptake is completely abolished by vanadate but only incompletely inhibited by H⁺ gradient dissipators.

Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for these studies, as they allow for the sensitive and specific measurement of complex organic molecule transport without the need for radiolabeling [1].

Research Considerations & Recommendations

Given that HMBOA glucoside is not explicitly mentioned in the available sources, moving forward with your research would require a targeted approach.

- Key Consideration: The primary gap in the gathered information is the specific behavior of HMBOA glucoside. While the general pathway for glucosides is well-established, transporter specificity can be influenced by subtle structural features of the aglycone (the core molecule).

- Recommended Research Path

- Specialized Literature Search: Search for "HMBOA" or its full name specifically in biochemical and phytochemical literature.

- Investigate Analogous Systems: Study the transport mechanisms of structurally similar compounds, such as derivatives of hydroxycinnamic acid, which are also glucosylated and stored in vacuoles [1].

- Design Functional Experiments: The most direct approach would be to adopt the experimental workflow outlined above, using isolated vacuoles or tonoplast vesicles from your plant of interest and commercially available or synthesized HMBOA glucoside.

References

HMBOA D-glucoside specialized metabolite discovery

Chemical Identity and Role of HMBOA D-glucoside

This compound is a benzoxazinoid derivative, part of a class of defense compounds in grasses like maize, wheat, and rye [1] [2]. The table below summarizes its core characteristics.

| Property | Description |

|---|---|

| Chemical Classification | Benzoxazinoid hydroxamic acid glucoside [2] |

| IUPAC Name | Information not available in search results |

| Chemical Formula | Information not available in search results |

| Natural Occurrence | Found in maize (Zea mays L.) and other cereals [1] [2] |

| Biosynthetic Precursor | DIMBOA-glc (2-β-D-glucopyranosyloxy-4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) [2] |

| Primary Function | Defense compound against insects and herbivores; allelopathic agent [1] |

Biosynthesis and Detoxification Pathways

Benzoxazinoid biosynthesis and detoxification involve a complex, compartment-spanning pathway. The following diagram illustrates the key relationships and transformations for compounds like HMBOA.

Simplified benzoxazinoid metabolism and detoxification pathway.

Analytical Separation and Quantification

A key analytical challenge is separating and quantifying this compound from its close structural analog, DIMBOA-glc. Biphenyl HPLC columns effectively resolve these compounds [2].

| Method Parameter | Specification |

|---|---|

| Column Chemistry | Biphenyl |

| Separation Capability | Good separation of DIMBOA-glc and DIM2BOA-glc at analytical and semi-preparative scales [2] |

| Quantitation | Enables absolute quantitation of both compounds [2] |

| Common Alternative | Often resolved by mass spectrometry without chromatographic separation [2] |

Detailed Experimental Protocols

Here are methodologies for key experiments involving benzoxazolinone detoxification and enzyme analysis.

Detoxification Pathway Assay (Glucoside Carbamate Production)

This protocol is adapted from studies on BOA detoxification in maize, which shares mechanistic features with HMBOA metabolism [1].

1. Plant Material and Incubation

- Use young root tips of maize (Zea mays L.).

- Incubate roots in a solution containing 0.5 - 2.0 mM BOA (or HMBOA) for 6 to 24 hours [1].

2. Metabolite Extraction

- Homogenize the root tissue in methanol.

- Analyze the methanolic extract for the presence of detoxification products like glucoside carbamate and malonyl-glucoside carbamate [1].

3. Key Assay Conditions

- The production of glucoside carbamate requires H₂O₂ and Fe²⁺ ions [1].

- The process can be suppressed by inhibitors like 2,3-butanedione (a peroxidase inhibitor) and 2-bromo-4'-nitroacetophenone (an oxireductase inhibitor) [1].

- The site of synthesis is likely the extrapoplastic space (apoplast/cell wall) of the root [1].

Enzymatic Role of Glucosyltransferase BX9

The following workflow investigates the role of the BX9 enzyme in the N-glucosylation step, a key detoxification mechanism [1].

Experimental workflow for characterizing BX9 glucosyltransferase function.

Research Implications and Connections

This compound and related benzoxazinoids have significant research implications beyond plant physiology.

- Human Health and Drug Discovery: Some benzoxazinoids are studied for potential therapeutic properties [2]. Furthermore, the basic biochemical principle of glucosylation is widely relevant. For instance, the compound 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) demonstrates how a bioactive molecule's efficacy can be modulated by glucosylation, showing anti-fibrotic effects in pulmonary fibrosis models [3].

- Enzymatic Hydrolysis: The biological activity of glucosides depends on hydrolysis by β-glucosidases (β-D-glucoside glucohydrolase, EC 3.2.1.21) [4]. These enzymes catalyze the breakdown of β-glucosidic linkages, releasing the active aglycone, a crucial step in the activation of defense compounds in plants and the metabolism of similar molecules in humans [4].

References

- 1. Benzoxazolinone detoxification by N-Glucosylation: The... [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Biphenyl Columns Provide Good Separation of the Glucosides ... [academia.edu]

- 3. Frontiers | 2,3,5,4′-tetrahydroxystilbene-2-O-β- D - glucoside ameliorates... [frontiersin.org]

- 4. sciencedirect.com/topics/chemistry/beta- d - glucoside [sciencedirect.com]

Glucosylation of Benzoxazinoid Aglycones: Key Characteristics

The table below summarizes the core information on glucosylation mechanisms for relevant benzoxazinoid aglycones, based on the research I found.

| Aglycone Substrate | Key Glucosyltransferase (UGT) | Mechanistic Features & Role of Glucosylation | Organism |

|---|---|---|---|

| DIMBOA | SfUGT33F28 (Insect); BX9 (Plant, inferred) |

Detoxification: Converts toxic aglucone to non-toxic glucoside. Stereoselectivity: Insect UGT produces (2S)-DIMBOA-Glc, inert to plant hydrolyzing enzymes [1]. | Spodoptera frugiperda (Insect) [1]; Zea mays (Maize) [2] |

| BOA | BX9 (implicated) | Activation Required: BOA is chemically inert; likely activated to a radical prior to N-glucosylation, followed by rearrangement to glucoside carbamate [2]. | Zea mays (Maize) [2] |

| MBOA | UGTs from UGT33 and UGT40 families (Insect) | Detoxification: N-glucosylation neutralizes toxicity. The glucoside can also be used as a deterrent against natural enemies [1]. | Spodoptera frugiperda (Insect) [1] |

| HMBOA | Information Not Specified | As a major benzoxazinone in maize, its glucosylation is crucial for autodetoxification, but the specific UGT was not identified in the searched literature [2]. | Zea mays (Maize) [2] |

Proposed Experimental Workflow for Mechanism Elucidation

Based on the methodologies used in the search results to identify UGTs for DIMBOA and BOA, the following integrated workflow outlines a logical approach to characterize the HMBOA glucosylation mechanism. You can adapt this for your own research.

Critical Technical Considerations

When investigating the HMBOA glucosylation mechanism, please pay close attention to the following technical aspects, which are highlighted in the literature:

- Spatial Compartmentalization: The glucosylation of benzoxazolinones like BOA in maize is a compartment-spanning process. Key steps, including the possible activation of the aglycone by peroxidases in the apoplast (extraplastic space), are crucial [2]. Your experimental design should account for different cellular fractions.

- Chemical Activation for N-Glucosylation: The nitrogen (N) in BOA's heterocycle has low reactivity. Research suggests that its N-glucosylation might not occur directly but through a more reactive, activated intermediate, such as a radical species [2]. This could also be relevant for HMBOA.